molecular formula C8H9NO4 B12866720 1,3-Diacetylpyrrolidine-2,4-dione

1,3-Diacetylpyrrolidine-2,4-dione

Cat. No.: B12866720
M. Wt: 183.16 g/mol
InChI Key: BTIZKBMPWVBGFI-UHFFFAOYSA-N
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Description

1,3-Diacetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of acetyl groups at positions 1 and 3 of the pyrrolidine ring enhances its reactivity and provides unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. For example, the reaction of succinic anhydride with acetic anhydride in the presence of a base such as pyridine can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield dihydropyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,3-diacetylpyrrolidine-2,4-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.

    Pyrrolidine-2-one: Lacks the acetyl groups, resulting in different chemical properties and reactivity.

    Pyrrolizines: Contain a fused ring system, offering distinct biological activities.

Uniqueness

This compound’s ability to undergo various chemical transformations and its biological activity make it a valuable molecule in research and industry .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

1,3-diacetylpyrrolidine-2,4-dione

InChI

InChI=1S/C8H9NO4/c1-4(10)7-6(12)3-9(5(2)11)8(7)13/h7H,3H2,1-2H3

InChI Key

BTIZKBMPWVBGFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)CN(C1=O)C(=O)C

Origin of Product

United States

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